2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
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Overview
Description
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl and isoindolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is suggested that this compound may be useful in treating a wide range of diseases and conditions including inflammatory diseases, autoimmune diseases, cancers, heart diseases, genetic diseases, allergic diseases, osteoporosis, and lupus .
Mode of Action
It is suggested that this compound may have a role in protein degradation .
Biochemical Analysis
Biochemical Properties
The compound 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is known to be a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .
Cellular Effects
Upon activation of the estrogen receptors, this compound can lead to increased proliferation of breast cancer cells This suggests that the compound may have a significant impact on cell signaling pathways and gene expression related to cell proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors . This binding activates the receptors, leading to a cascade of events that result in the observed cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZXYASBYEXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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